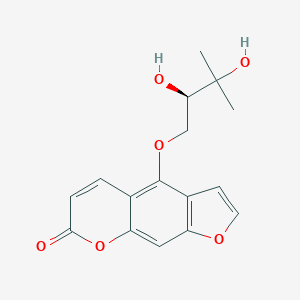
Oxypeucedanin hydrate
Descripción general
Descripción
Oxypeucedanin hydrate is a furanocoumarin that is widely found in various fruits and vegetables . It may interact with prescribed drugs leading to pharmacokinetic interaction . It is a natural product isolated from D. anethifolia .
Synthesis Analysis
Oxypeucedanin hydrate can be extracted from the roots of Angelica dahurica using [Bmim]Tf2N Ionic Liquid . The extraction process involves factors including solvent/solid ratio, extraction temperature, and time . Under optimum extraction conditions (solvent/solid ratio 8:1, temperature 60 C, and time 180 min), the yields of oxypeucedanin hydrate were 98.06% .Molecular Structure Analysis
The molecular formula of Oxypeucedanin hydrate is C16H16O6 . It has a molecular weight of 304.29 .Chemical Reactions Analysis
The extraction of Oxypeucedanin hydrate from Angelica dahurica involves the use of [Bmim]Tf2N Ionic Liquid . The back-extraction method was examined to recover target components from the IL solution .Physical And Chemical Properties Analysis
Oxypeucedanin hydrate has a density of 1.386±0.06 g/cm3 (20 ºC 760 Torr), a melting point of 187-188℃, and a boiling point of 544.3±50.0 °C (Predicted) .Aplicaciones Científicas De Investigación
1. Extraction from Angelica dahurica
- Application Summary: Oxypeucedanin hydrate is extracted from the roots of Angelica dahurica using ionic liquids, specifically [Bmim]Tf2N .
- Methods of Application: The extraction process involves a solvent/solid ratio of 8:1, a temperature of 60°C, and a time of 180 minutes . The back-extraction method is used to recover target components from the ionic liquid solution .
- Results: Under optimal conditions, the yields of oxypeucedanin hydrate were 98.06%. The total content of oxypeucedanin hydrate in the final product exceeded 36.99% .
2. Chemotaxonomy and Bioactivities
- Application Summary: Oxypeucedanin hydrate has been isolated from several genera, particularly Angelica, Ferulago, and Prangos of the Apiaceae family; and Citrus, belonging to the Rutaceae family .
- Methods of Application: The methanolic extract of Angelica dahurica roots has been characterized as the richest natural source of Oxypeucedanin .
- Results: This naturally occurring secondary metabolite has been described to possess potent antiproliferative, cytotoxic, anti-influenza, and antiallergic activities .
3. Interaction with P-gp function
- Application Summary: Oxypeucedanin hydrate may interact with prescribed drugs leading to pharmacokinetic interaction .
- Methods of Application: This study was conducted using in vitro cell culture model .
- Results: The results of this study are not provided in the source .
4. Improvement of Mitochondrial Function
- Application Summary: Oxypeucedanin hydrate promotes myogenesis by improving mitochondrial function .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The study suggests that oxypeucedanin hydrate has potential use as a nutritional supplement that improves muscle mass and function .
5. Antiproliferative and Cytotoxic Activities
- Application Summary: Oxypeucedanin hydrate has been described to possess potent antiproliferative and cytotoxic activities .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The results of these studies are not provided in the source .
6. Anti-Influenza and Antiallergic Activities
- Application Summary: Oxypeucedanin hydrate has been described to possess potent anti-influenza and antiallergic activities .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The results of these studies are not provided in the source .
7. Antimicrobial Activity
- Application Summary: Oxypeucedanin hydrate has been found to have antimicrobial activity, particularly against certain strains of bacteria and fungi .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The results of these studies are not provided in the source .
8. Anti-Inflammatory Activity
- Application Summary: Oxypeucedanin hydrate has been found to have anti-inflammatory activity, which could be beneficial in the treatment of certain inflammatory diseases .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The results of these studies are not provided in the source .
Safety And Hazards
Direcciones Futuras
The extraction of Oxypeucedanin hydrate from Angelica dahurica using [Bmim]Tf2N Ionic Liquid demonstrated satisfactory extraction ability, recovery, and enrichment of target compounds in record time . This approach could be essential to considerably reduce drawbacks encountered during the separation of Oxypeucedanin hydrate from the roots of A. dahurica .
Propiedades
IUPAC Name |
4-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c1-16(2,19)13(17)8-21-15-9-3-4-14(18)22-12(9)7-11-10(15)5-6-20-11/h3-7,13,17,19H,8H2,1-2H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWFWDOPJISUOK-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949318 | |
| Record name | 4-(2,3-Dihydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxypeucedanin hydrate | |
CAS RN |
2643-85-8, 24724-52-5 | |
| Record name | (+)-Oxypeucedanin hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2643-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(2,3-dihydroxy-3-methylbutoxy)-, (R)-(+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002643858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2,3-Dihydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxypeucedanin hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



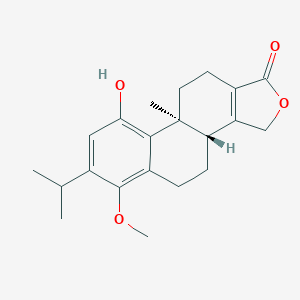
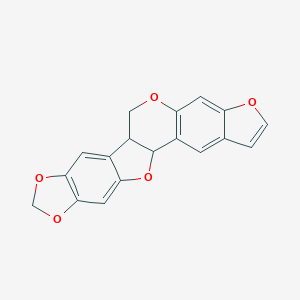
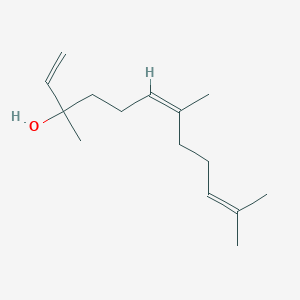
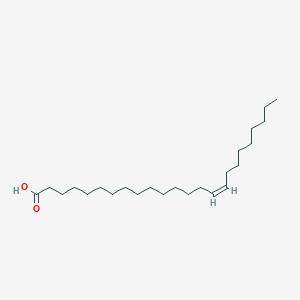
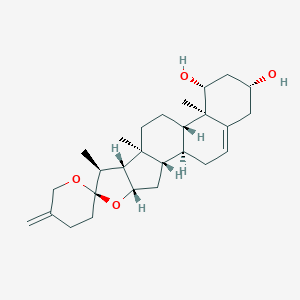
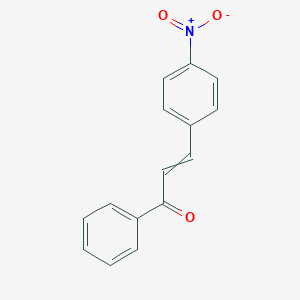
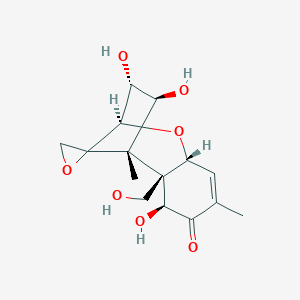
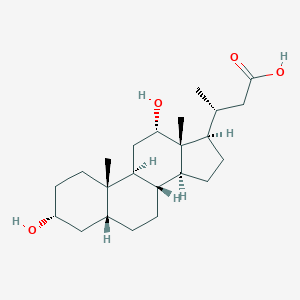
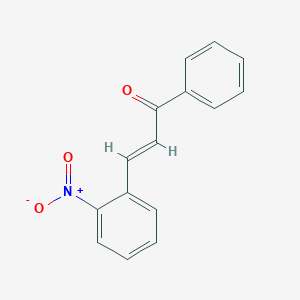
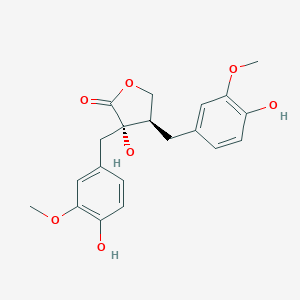
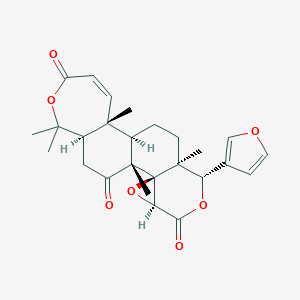
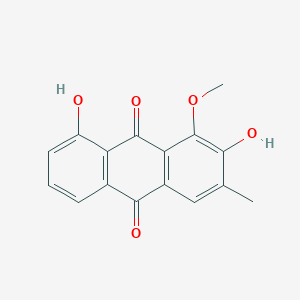
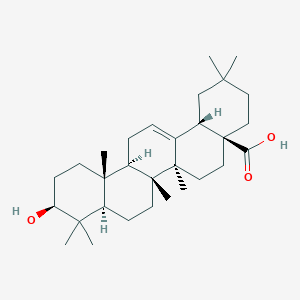
![Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B191998.png)